Bosentan is a dual endothelin receptor antagonist that has been extensively studied for its effects on various cardiovascular and systemic conditions. Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth-muscle mitogen, which plays a significant role in the pathophysiology of diseases such as pulmonary arterial hypertension (PAH), systemic sclerosis, and essential hypertension. Bosentan, by blocking the action of ET-1, has shown promise in treating these conditions and improving patient outcomes236.
Bosentan has been shown to improve exercise capacity, cardiopulmonary hemodynamics, and WHO functional class in patients with PAH. It has been effective in both primary PAH and PAH associated with connective tissue diseases. The benefits of bosentan include a significant increase in the six-minute walking distance, improvement in the Borg dyspnea index, and a delay in clinical worsening23. The combination of bosentan with other treatments like epoprostenol has been explored, although the results suggest that further research is needed to fully understand the benefits and risks of such combination therapies4.
In patients with systemic sclerosis, bosentan has been used to treat ischaemic digital ulcers, a common and debilitating manifestation of the disease. Bosentan treatment led to a reduction in the number of new digital ulcers, although it did not significantly affect the healing rate of existing ulcers6.
Bosentan has been evaluated for its effects on blood pressure in patients with essential hypertension. It has been found to significantly lower blood pressure without causing significant changes in heart rate or activating neurohormonal systems, suggesting a potential role for endothelin in the maintenance of elevated blood pressure in these patients1.
In animal models, bosentan has been shown to prevent and reverse hypoxic pulmonary hypertension and vascular remodeling. It effectively blocked the pulmonary vasoconstrictor response to acute hypoxia and attenuated the development of pulmonary hypertension and associated right heart hypertrophy5.
Bosentan has been investigated for its potential to protect against contrast media-induced nephrotoxicity. Studies in both isolated perfused rat kidneys and in vivo rat models have demonstrated that bosentan can markedly inhibit the reduction in renal function caused by contrast media10.
The pharmacokinetics, safety, and efficacy of bosentan have also been studied in pediatric patients with pulmonary arterial hypertension. While the data is less extensive than in adults, bosentan is being considered for use in this population as well9.
Bosentan has been shown to inhibit the expression of transient receptor potential channels in pulmonary vascular myocytes, which are involved in calcium entry and cell proliferation. This suggests a mechanism for its antiproliferative effects, which may be particularly relevant in the treatment of idiopathic pulmonary arterial hypertension7.
Bosentan functions by competitively inhibiting the binding of ET-1 to its receptors (ETA and ETB) located on smooth muscle cells and endothelial cells. This inhibition prevents ET-1-induced vasoconstriction and proliferation of smooth muscle cells, which are key factors in the development of pulmonary hypertension and other vascular diseases. The pharmacological properties of bosentan have been characterized, showing its high affinity for ETA receptors and a somewhat lower affinity for ETB receptors8. Additionally, bosentan does not significantly affect the sympathetic nervous system or the renin-angiotensin system, which is advantageous as it does not lead to reflexive neurohormonal activation1.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9